molecular formula C21H22OSi B1465988 {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol CAS No. 1217863-72-3

{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol

Cat. No.: B1465988
CAS No.: 1217863-72-3
M. Wt: 318.5 g/mol
InChI Key: BAQIQWQRZODINS-UHFFFAOYSA-N
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Description

{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol is an organosilicon compound characterized by the presence of a silyl group attached to a phenylmethanol moiety. This compound is notable for its unique structural features, which include a dimethylsilyl group bonded to a biphenyl system. It is primarily used in research and development settings due to its specialized properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol typically involves the reaction of a dimethylchlorosilane with a biphenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the silyl ether linkage. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding silanols or siloxanes.

    Reduction: The compound can be reduced to form silyl ethers or other reduced silicon-containing species.

    Substitution: It can participate in substitution reactions where the silyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents or organometallic compounds are employed under appropriate conditions.

Major Products:

    Oxidation: Silanols, siloxanes.

    Reduction: Silyl ethers.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential interactions with biological molecules due to its unique structural features.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol exerts its effects involves interactions with molecular targets through its silyl and phenyl groups. These interactions can influence various pathways, including those related to catalysis and molecular recognition. The compound’s unique structure allows it to participate in specific binding events and chemical transformations.

Comparison with Similar Compounds

  • {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol
  • {2-[Dimethyl(4-chlorophenyl)silyl]phenyl}methanol
  • {2-[Dimethyl(4-fluorophenyl)silyl]phenyl}methanol

Comparison: {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol is unique due to the presence of the biphenyl system, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

[2-[dimethyl-(4-phenylphenyl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22OSi/c1-23(2,21-11-7-6-10-19(21)16-22)20-14-12-18(13-15-20)17-8-4-3-5-9-17/h3-15,22H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQIQWQRZODINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726221
Record name {2-[([1,1'-Biphenyl]-4-yl)(dimethyl)silyl]phenyl}methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217863-72-3
Record name 2-([1,1′-Biphenyl]-4-yldimethylsilyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217863-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[([1,1'-Biphenyl]-4-yl)(dimethyl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[dimethyl(4-phenylphenyl)silyl]phenyl}methanol
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